Product packaging for 4-Bromo-2-(bromomethyl)-1-chlorobenzene(Cat. No.:CAS No. 149965-41-3)

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Cat. No.: B178019
CAS No.: 149965-41-3
M. Wt: 284.37 g/mol
InChI Key: LARDKFQCEKGHTB-UHFFFAOYSA-N
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Description

Structural Significance and Role of Halogenated Benzene (B151609) Derivatives in Chemical Synthesis

The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—into a benzene ring dramatically alters the molecule's physical and chemical properties. numberanalytics.comnumberanalytics.com This structural modification is a cornerstone of synthetic organic chemistry for several reasons. Halogenation can influence the reactivity, stability, and bioactivity of a molecule. numberanalytics.comnumberanalytics.com For instance, the presence of a halogen can enhance a compound's lipophilicity, which is a critical factor in the design of pharmacologically active molecules. numberanalytics.com

Halogenated benzene derivatives serve as highly versatile synthetic intermediates. numberanalytics.com The halogen atom acts as a reactive "handle," providing a site for further chemical transformations through various reactions, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This versatility makes them indispensable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comchemistrytalk.org

Specific Importance of 4-Bromo-2-(bromomethyl)-1-chlorobenzene as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₇H₅Br₂Cl, is a prime example of a polyhalogenated aromatic compound that functions as a key synthetic building block. anaxlab.comnih.gov Its structure, featuring a benzene ring substituted with a chlorine atom, a bromine atom, and a bromomethyl group, offers multiple reactive sites for chemists to exploit.

The primary significance of this compound lies in its role as an intermediate in the synthesis of pharmaceuticals. anaxlab.comgoogle.com Notably, it is a documented intermediate in the preparation of dapagliflozin (B1669812), a medication used in the management of type 2 diabetes. google.comchemicalbook.com The specific arrangement of the halogen atoms and the reactive bromomethyl group allows for precise and controlled modifications, which is essential in the multi-step synthesis of complex drug molecules.

Below is a table summarizing the key properties of this compound.

PropertyValueSource
IUPAC NameThis compound nih.gov
CAS Number149965-41-3 anaxlab.comnih.gov
Molecular FormulaC₇H₅Br₂Cl anaxlab.comnih.gov
Molecular Weight284.38 g/mol anaxlab.comnih.gov
Synonyms5-bromo-2-chlorobenzyl bromide nih.gov

Historical Development and Contemporary Relevance of Halogenation Methodologies in Organic Chemistry

The ability to introduce halogen atoms onto organic molecules is a result of a long history of chemical innovation. Halogenation reactions date back to the early 19th century, and the field has since evolved significantly with the discovery of new reagents and catalysts. numberanalytics.comnumberanalytics.com

Several fundamental methods are employed for the halogenation of aromatic compounds:

Electrophilic Aromatic Substitution (EAS): This is a primary method for introducing halogens to a benzene ring. numberanalytics.com The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile that can attack the electron-rich benzene ring. numberanalytics.comlibretexts.org

Free Radical Halogenation: This method is characteristic of alkanes and the alkyl side chains of aromatic compounds, such as the methyl group in toluene (B28343). wikipedia.org It is typically initiated by UV light and proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org This type of reaction would be relevant for the synthesis of the bromomethyl group in this compound from a methyl-substituted precursor.

Nucleophilic Aromatic Substitution: While less common for simple benzenes, this reaction can occur if the aromatic ring is substituted with strong electron-withdrawing groups. It involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group, which can be a halogen.

These historical methodologies remain highly relevant in contemporary organic chemistry. numberanalytics.com The continued development of more selective, efficient, and environmentally benign halogenation techniques is an active area of research, driven by the enduring importance of halogenated compounds as intermediates in various industrial and pharmaceutical applications. numberanalytics.comchemistrytalk.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2Cl B178019 4-Bromo-2-(bromomethyl)-1-chlorobenzene CAS No. 149965-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARDKFQCEKGHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468584
Record name 4-BROMO-2-(BROMOMETHYL)-1-CHLOROBENZENE
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Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149965-41-3
Record name 4-Bromo-2-(bromomethyl)-1-chlorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2-(BROMOMETHYL)-1-CHLOROBENZENE
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Record name 4-bromo-2-(bromomethyl)-1-chlorobenzene
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Synthetic Strategies and Preparation Methods for 4 Bromo 2 Bromomethyl 1 Chlorobenzene

Direct Halogenation Routes to 4-Bromo-2-(bromomethyl)-1-chlorobenzene

The most direct and widely employed method for the synthesis of this compound involves the selective bromination of the methyl group of 4-bromo-1-chloro-2-methylbenzene. This transformation falls under the category of benzylic bromination, a reaction that leverages the enhanced reactivity of the C-H bonds at the benzylic position. libretexts.orgyoutube.comchadsprep.com

Electrophilic Aromatic Substitution for Aryl Bromine Introduction

The introduction of the bromine atom onto the benzene (B151609) ring is typically accomplished through electrophilic aromatic substitution (EAS). ncert.nic.in This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring.

To enhance the electrophilicity of bromine, a Lewis acid catalyst is generally required. ncert.nic.in Common catalysts include iron (Fe) or iron(III) bromide (FeBr₃). orgsyn.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can be attacked by the aromatic ring. The reaction of 2-chlorotoluene (B165313) with bromine in the presence of a Lewis acid would be a plausible step in a multi-step synthesis. vedantu.com

The regiochemical outcome of the electrophilic bromination is dictated by the directing effects of the substituents already present on the benzene ring. In the case of a precursor like 2-chlorotoluene, we have two substituents to consider: the chloro group and the methyl group.

Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+R). quora.com

Methyl Group: The methyl group is an ortho-, para-directing activator. It activates the ring towards electrophilic attack via its electron-donating inductive effect and hyperconjugation. vedantu.com

When both a chloro and a methyl group are present, as in 2-chlorotoluene, their directing effects must be considered in concert. The methyl group is an activating group, while the chloro group is a deactivating group. The incoming electrophile will preferentially add to the positions that are most activated. In 2-chlorotoluene, the positions ortho and para to the methyl group are positions 3, 5, and 6. The positions ortho and para to the chloro group are positions 3 and 6. Both groups direct to positions 3 and 6. However, the position para to the methyl group (position 5) and the position para to the chloro group (position 4) are also possibilities. The actual product distribution can be a mixture, and experimental conditions can influence the outcome. stackexchange.com For the synthesis of 4-bromo-2-chlorotoluene, the bromination would need to occur at the position para to the chloro group and meta to the methyl group. This highlights the challenge of achieving high regioselectivity in such systems.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-Cl (Chloro) DeactivatingOrtho, Para
-CH₃ (Methyl) ActivatingOrtho, Para

Multi-Step Conversions and Precursor Derivatization

The synthesis of this compound often involves a multi-step sequence starting from more readily available precursors.

Bromination of Ortho- and Para-Substituted Toluene (B28343) Analogues

A common strategy involves the bromination of a substituted toluene derivative. For instance, starting with 2-chlorotoluene, an electrophilic bromination could be performed to introduce the bromine atom at the 4-position, yielding 4-bromo-2-chlorotoluene. vedantu.com This intermediate would then undergo benzylic bromination as described in section 2.1.1.2 to afford the final product. The success of this approach is highly dependent on controlling the regioselectivity of the initial aromatic bromination.

Halogen Exchange Reactions for Aromatic Bromide Formation

Halogen exchange reactions, such as the aromatic Finkelstein reaction, provide an alternative route for introducing the aromatic bromine. frontiersin.orgacs.org These reactions typically involve the conversion of an aryl chloride or iodide to an aryl bromide. nih.gov While less common for the direct synthesis of this specific compound, it is a viable strategy in certain contexts. For example, if a precursor such as 4-chloro-2-(bromomethyl)-1-iodobenzene were available, a copper-catalyzed halogen exchange with a bromide source could potentially yield the desired product. acs.org These reactions often require metal catalysts, such as copper(I) iodide, and specific solvent systems to drive the equilibrium towards the desired product. acs.orgnih.gov The feasibility of this approach depends on the availability of suitable precursors and the efficiency of the exchange reaction.

Investigation of Hydrothermal Conditions for Bromine-Chlorine Exchange

The use of hydrothermal conditions for direct halogen exchange on an aromatic ring represents an area of specialized research. While specific data for the synthesis of this compound via this method is not extensively documented, the principles of aqueous halogenation chemistry under simulated atmospheric or forcing conditions can be considered. Studies on the halogenation of aromatic compounds like phenols in aqueous systems have shown that hypohalous acids (HOX, where X is Cl or Br) can act as the primary halogenating agents. copernicus.org

Under hydrothermal conditions (high temperature and pressure), the equilibrium between different halogen species and their reactivity towards the aromatic ring could potentially be manipulated. However, controlling the regioselectivity of such an exchange to produce the desired isomer of bromo-chloro-substituted toluene would be a significant challenge. The high energy input could lead to a mixture of products and potential decomposition.

Proposed Mechanisms for Halogen Atom Scrambling in Aromatic Systems

Halogen atom scrambling, or the migration of halogen substituents on an aromatic ring, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. numberanalytics.com The process is not a simple intramolecular shift but rather a series of electrophilic attack and departure events.

The key steps involved are:

Generation of an Electrophile : A Lewis acid catalyst (e.g., FeBr₃, AlCl₃) activates a halogen molecule (X₂) or another halogen source, creating a potent electrophile (e.g., Br⁺). youtube.comlibretexts.org

Formation of a Sigma Complex : The aromatic ring's π-electrons attack the electrophile, breaking the ring's aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. numberanalytics.comyoutube.com

Proton Loss and Ring Re-aromatization : A base removes a proton from the carbon atom where the new electrophile attached, restoring the aromatic system. youtube.com

For halogen scrambling to occur, a halogen atom must act as the leaving group (electrofuge) while another halogen acts as the incoming electrophile. This can be facilitated by high temperatures or the presence of strong acids, which can protonate the ring and encourage the departure of a halogen. The halogen can then be captured by a catalyst and re-introduced at a different, more thermodynamically stable position on the ring or another molecule. The stability of the resulting isomer often dictates the final product distribution in such equilibrium-driven processes.

Decarboxylative Halogenation Pathways from Aromatic Carboxylic Acids

Decarboxylative halogenation, also known as halodecarboxylation, presents a valuable alternative for synthesizing aryl halides, including precursors to this compound. acs.orgnih.gov This method starts with an aromatic carboxylic acid and replaces the carboxyl group with a halogen atom, a process that can provide regioisomers not easily accessible through direct electrophilic halogenation. acs.orgnih.gov

A general pathway involves the conversion of the carboxylic acid to an intermediate that readily undergoes decarboxylation to form an aryl radical or anion, which is then trapped by a halogen source. nih.govosti.gov Modern methods often utilize photocatalysis. For example, a copper-based catalyst, under UV light irradiation (e.g., 365 nm), can facilitate the conversion of (hetero)aryl carboxylic acids into aryl radicals. osti.govacs.org These radicals can then be halogenated through two divergent pathways:

Atom Transfer : The aryl radical abstracts a halogen atom from a suitable source to form the corresponding aryl bromide or iodide. osti.gov

Radical Capture : The radical is trapped by a copper(II) halide complex, followed by reductive elimination to yield the aryl chloride or fluoride. osti.govacs.org

A hypothetical synthesis relevant to the target compound could start with 5-bromo-2-chlorobenzoic acid . Through a decarboxylative halogenation process, this acid could be converted to 1-bromo-4-chlorobenzene. Subsequent functionalization steps, such as formylation followed by reduction and bromination, would be required to introduce the bromomethyl group.

Process Intensification and Green Chemistry in this compound Production

Modern chemical manufacturing emphasizes efficiency, safety, and environmental sustainability. Process intensification and green chemistry principles are central to achieving these goals in the synthesis of halogenated aromatics.

Application of Continuous Flow Reactors for Controlled Synthesis

Continuous flow technology offers significant advantages over traditional batch processing for halogenation reactions. The use of miniaturized flow setups allows for the safe, on-demand generation and use of reactive intermediates. researchgate.net

Key benefits include:

Enhanced Safety : Halogenations are often highly exothermic. The high surface-area-to-volume ratio in microreactors allows for superior temperature control, minimizing the risk of thermal runaways.

Improved Selectivity : Precise control over residence time, stoichiometry, and mixing can lead to higher yields of the desired product and reduce the formation of unwanted byproducts, simplifying purification. researchgate.net

Scalability : Scaling up a flow process is often more straightforward than a batch process, involving running the reactor for longer periods or using multiple reactors in parallel.

While a specific four-step continuous-flow synthesis for this compound is not detailed in the literature, the synthesis of complex molecules has been successfully demonstrated using this technology, often reducing the need for multiple chromatographic purifications that are common in batch procedures. researchgate.net

Environmentally Benign Methodologies and Solvent Alternatives in Halogenation

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. taylorfrancis.com In the context of halogenation, this primarily involves developing safer reagents and replacing harmful solvents.

Solvent Alternatives : Traditionally, halogenations have been performed in chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). acsgcipr.org These are now recognized as environmentally damaging. Green chemistry promotes the use of less hazardous alternatives.

Solvent ClassTraditional SolventsGreener Alternatives
Chlorinated Carbon Tetrachloride, Chloroform, DichloromethaneUse should be minimized; Dichloromethane is least hazardous of the class acsgcipr.org
Hydrocarbon BenzeneHeptane, Cyclohexane acsgcipr.orgrsc.org
Ester -Methyl Acetate, Isopropyl Acetate acsgcipr.org, Methyl Pivalate rsc.org
Other -Acetonitrile, Dimethyl Carbonate acsgcipr.org, Ionic Liquids acsgcipr.org, Water researchgate.net

Greener Reagents and Methodologies :

Solvent-Free Reactions : One of the most environmentally friendly approaches is to eliminate the solvent entirely. acgpubs.org Solid, stable brominating reagents like tetrabutylammonium (B224687) tribromide (TBATB) can be used to brominate various substrates under thermal or microwave conditions without a solvent, offering high yields and selectivity. acgpubs.orgresearchgate.net

Oxidative Halogenation : Instead of using elemental bromine, greener methods can generate the active halogenating species in situ. This can be achieved using a halide salt (e.g., sodium bromide) in combination with a clean oxidant like hydrogen peroxide (H₂O₂). rsc.orgrsc.org This process, which can be catalyzed by high-oxidation-state metal complexes, produces water as the primary byproduct. rsc.org

Indole-Catalyzed Bromination : An indole-catalytic protocol has been developed for the electrophilic bromination of aromatics in the lipophilic solvent heptane. This method avoids harsh acidic conditions and the use of chlorinated solvents, and it can effectively suppress oxidative side-reactions. rsc.org

These green approaches not only reduce environmental impact but also can lead to safer processes and easier product purification. rsc.org

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Bromomethyl 1 Chlorobenzene

Reactivity of the Benzylic Bromomethyl Group

The presence of a bromomethyl group attached to the benzene (B151609) ring makes 4-Bromo-2-(bromomethyl)-1-chlorobenzene particularly susceptible to reactions at the benzylic carbon. This reactivity is a consequence of the stability of the potential carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. The compound readily participates in both nucleophilic substitution and elimination reactions, with the specific pathway being highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (Sɴ1, Sɴ2, and Related Pathways)

Nucleophilic substitution is a fundamental reaction class for this compound, where the bromide ion of the bromomethyl group acts as a good leaving group. These reactions can proceed through either a unimolecular (Sɴ1) or a bimolecular (Sɴ2) mechanism. quora.com The Sɴ1 pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step, which is favored by polar protic solvents and weak nucleophiles. stackexchange.com Conversely, the Sɴ2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. stackexchange.com This pathway is favored by strong nucleophiles and polar aprotic solvents.

The electrophilic nature of the benzylic carbon in this compound allows for alkylation of a wide variety of nucleophiles.

Oxygen-based Nucleophiles: Alkoxides and phenoxides react to form ethers. For instance, the reaction with sodium ethoxide would yield 4-bromo-1-chloro-2-(ethoxymethyl)benzene. Such reactions are typically carried out under Williamson ether synthesis conditions.

Nitrogen-based Nucleophiles: Amines and amides can be readily alkylated. For example, primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. A study on the reaction of meta- and para-substituted benzylamines with benzyl (B1604629) bromide in methanol (B129727) showed that the reaction proceeds via an Sɴ2-type mechanism. researchgate.net Electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Sulfur-based Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. For example, the reaction with a thiophenol derivative, such as 4-bromothiophenol, in the presence of a base would yield the corresponding diaryl thioether. wikipedia.org

Carbon-based Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonic esters, acetoacetic esters), are effective nucleophiles for forming new carbon-carbon bonds. researchgate.netresearchgate.net The reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of a substituted malonic ester, a valuable intermediate for further synthetic transformations. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile (Class)Reagent ExampleProduct Type
Oxygen-based Sodium ethoxideEther
Nitrogen-based BenzylamineSecondary Amine
Sulfur-based Sodium thiophenoxideThioether
Carbon-based Diethyl malonate anionAlkylated malonic ester
Quantitative Structure-Activity Relationships (QSAR) in Substitution Processes

While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively documented in publicly available literature, general principles from studies on related compounds can be applied. QSAR studies on the reactivity of benzyl derivatives often highlight the importance of electronic and steric parameters. For a series of substituted benzylideneacetophenones, electronic parameters like total energy and thermodynamic parameters were found to have a significant correlation with their biological activity, which is related to their reactivity. researchgate.net In the context of nucleophilic substitution on benzylic systems, Hammett-type relationships are often employed to correlate reaction rates with the electronic properties of the substituents on the aromatic ring. For the Sɴ2 reaction of substituted benzylamines with benzyl bromide, a good correlation with Hammett's substituent constants is observed. researchgate.net It is expected that for this compound, the electron-withdrawing nature of the chloro and bromo substituents on the ring would influence the electrophilicity of the benzylic carbon, thereby affecting the rates of both Sɴ1 and Sɴ2 reactions.

The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic center is a key indicator of the operative mechanism. For this compound, if the benzylic carbon were a stereocenter, Sɴ2 reactions would proceed with a complete inversion of configuration. This is due to the backside attack of the nucleophile relative to the leaving group. In contrast, an Sɴ1 reaction would lead to racemization. The planar carbocation intermediate formed in the Sɴ1 pathway can be attacked by the nucleophile from either face with equal probability, resulting in a mixture of enantiomers. Studies on other chiral benzylic systems have confirmed these stereochemical expectations. For example, the palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with Grignard reagents proceeds with inversion of configuration, consistent with an Sɴ2-like mechanism. organic-chemistry.org

Elimination Reactions Forming Olefinic Species

In the presence of a strong base, this compound can undergo elimination reactions to form an olefinic species, specifically 4-bromo-1-chloro-2-vinylbenzene. These reactions compete with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. wikipedia.org

The E1 mechanism proceeds in two steps, with the initial formation of a benzylic carbocation, which is the rate-determining step. iitk.ac.in This is the same intermediate as in the Sɴ1 reaction. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org E1 reactions are favored by polar protic solvents, weak bases, and higher temperatures. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the benzylic carbon, and the bromide leaving group departs simultaneously, forming the alkene. wikipedia.org This pathway requires a strong base and is sensitive to the stereochemical arrangement of the abstracted proton and the leaving group, which must be anti-periplanar. iitk.ac.in For a primary benzylic halide like this compound, E2 elimination is generally favored over E1, especially with a strong, sterically hindered base. libretexts.org However, it is important to note that for benzyl bromide itself, elimination reactions are generally less common than substitution reactions as there are no β-hydrogens on the aromatic ring to be abstracted. The elimination would have to involve a proton from the methyl group of a substituent, which is not the case here. Therefore, for this compound, elimination reactions are less likely to be a major pathway compared to nucleophilic substitution at the benzylic position.

Table 2: Factors Favoring Different Reaction Pathways for Benzylic Halides

FactorSɴ1Sɴ2E1E2
Substrate Structure Tertiary > SecondaryPrimary > SecondaryTertiary > SecondaryTertiary > Secondary > Primary
Nucleophile/Base Weak NucleophileStrong NucleophileWeak BaseStrong, often bulky, Base
Solvent Polar ProticPolar AproticPolar ProticFavored by a range of solvents
Leaving Group GoodGoodGoodGood

Reactivity of the Aryl Halide Moieties

The dihalogenated benzene ring of this compound presents two sites for reaction: the carbon-bromine bond and the carbon-chlorine bond. The differing bond strengths and reactivities of these two halogens allow for selective functionalization of the aromatic ring.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations. rhhz.net The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, which allows for selective coupling at the more reactive C-Br bond in the presence of the C-Cl bond.

Palladium catalysts are widely employed for their efficiency in activating aryl halides for cross-coupling reactions. jsynthchem.comillinois.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. yonedalabs.comlibretexts.org In the case of this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond. For instance, the Suzuki-Miyaura coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenyl boronic acids, catalyzed by Pd(PPh₃)₄, resulted in the formation of the corresponding biaryl compounds with moderate to good yields (64–81%). nih.gov This highlights the ability to selectively functionalize the C-Br bond while leaving the C-Cl bond intact. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org While specific studies on this compound are limited, the principles of the Heck reaction suggest that selective coupling at the C-Br bond is feasible. The development of phosphine-free catalysts and the use of polar aprotic solvents are common strategies in Heck reactions. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reaction is a valuable method for forming carbon-carbon bonds. nih.gov Similar to other palladium-catalyzed couplings, the higher reactivity of the C-Br bond would allow for selective alkynylation at this position. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl halide. Reductive elimination then yields the aryl-alkyne product. organic-chemistry.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Key Features
Suzuki-Miyaura Organoboron Reagents Forms C-C bonds; selective for C-Br over C-Cl. yonedalabs.comlibretexts.orgnih.gov
Heck Alkenes Forms C-C bonds with high trans selectivity. organic-chemistry.orgnih.gov
Sonogashira Terminal Alkynes Forms C-C bonds; often uses a Cu(I) co-catalyst. organic-chemistry.orgnih.gov

The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org This reaction typically requires high temperatures. More modern variations, often referred to as Ullmann-type reactions, encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org These reactions can be used to form C-O, C-S, and C-N bonds. For example, copper(II) chloride has been shown to catalyze the C-O cross-coupling reaction between aryl bromides and aliphatic diols. rsc.org This suggests that this compound could potentially undergo selective coupling at the C-Br bond with various nucleophiles using a copper catalyst.

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this reaction are governed by the directing effects of the existing substituents. masterorganicchemistry.comlumenlearning.com

Both the bromine and chlorine atoms are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. libretexts.org This is due to their electron-withdrawing inductive effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the electrophile attacks at the ortho or para positions. libretexts.org

In this compound, the bromine is at position 4 and the chlorine is at position 1. The bromomethyl group is at position 2. The available positions for electrophilic attack are 3, 5, and 6.

Position 3: This position is ortho to the chlorine and meta to the bromine.

Position 5: This position is ortho to the bromine and meta to the chlorine.

Position 6: This position is ortho to the chlorine and meta to the bromine.

The directing effects of the halogens would favor substitution at positions 3 and 5. The steric hindrance from the adjacent bromomethyl group at position 2 might influence the regioselectivity, potentially favoring attack at position 5.

Electrophilic Aromatic Substitution on the Dihalogenated Benzene Ring

Deactivation by Halogen Substituents in Electrophilic Processes

In the context of electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking an electrophile. The rate of this reaction is highly sensitive to the nature of the substituents already present on the ring. Substituents that donate electron density to the ring are activating, while those that withdraw electron density are deactivating.

Halogens, such as the bromine and chlorine atoms in this compound, are classified as deactivating groups. masterorganicchemistry.commasterorganicchemistry.com This deactivation arises from their strong electron-withdrawing inductive effect (-I effect), which is a consequence of their high electronegativity. msu.eduquora.com This inductive effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. quora.comyoutube.com

While halogens also possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), which would direct incoming electrophiles to the ortho and para positions, this resonance effect is weaker than their inductive effect. quora.comstackexchange.com In the case of this compound, the presence of two deactivating halogen substituents, in addition to the electron-withdrawing bromomethyl group, renders the aromatic ring significantly less susceptible to electrophilic attack.

Substituent Effect on EASDescription
Inductive Effect (-I) The highly electronegative bromine and chlorine atoms pull electron density away from the benzene ring through the sigma bonds, deactivating the ring. msu.eduquora.com
Resonance Effect (+R) The lone pairs on the bromine and chlorine atoms can be delocalized into the pi system of the ring, which directs incoming electrophiles to ortho and para positions, but this effect is not strong enough to overcome the inductive deactivation. quora.comstackexchange.com

Nucleophilic Aromatic Substitution (SɴAr) Pathways

Nucleophilic aromatic substitution (SɴAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SɴAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. umich.edu

For this compound, SɴAr would involve the attack of a nucleophile at the carbon atom bearing either the chlorine or the bromine atom. The presence of multiple electron-withdrawing substituents on the ring makes it a potential candidate for this type of reaction.

The rate of SɴAr reactions is significantly enhanced by the presence of electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction.

In this compound:

The chlorine atom is at the 1-position.

The bromomethyl group (-CH₂Br) is at the 2-position (ortho to the chlorine). This group is electron-withdrawing due to the inductive effect of the bromine atom.

The bromine atom is at the 4-position (para to the chlorine).

This substitution pattern is favorable for SɴAr. If the chlorine atom acts as the leaving group, the electron-withdrawing bromomethyl group at the ortho position and the bromine atom at the para position will help to stabilize the resulting Meisenheimer intermediate. Similarly, if the bromine atom is the leaving group, the ortho-bromomethyl and meta-chloro substituents would contribute to the stabilization of the intermediate, although meta-directing stabilization is generally less effective. libretexts.org

Substituent PositionRole in SɴAr Activation
Ortho/Para to Leaving Group Electron-withdrawing groups at these positions provide significant resonance stabilization to the Meisenheimer intermediate, thereby increasing the reaction rate. libretexts.org
Meta to Leaving Group Electron-withdrawing groups at the meta position offer some inductive stabilization but do not participate in resonance stabilization of the negative charge. libretexts.org

Generation and Reactivity of Aryne Intermediates

An alternative mechanism for nucleophilic aromatic substitution, particularly with very strong bases, is the elimination-addition mechanism, which proceeds through a highly reactive aryne intermediate. libretexts.org Arynes are dehydroaromatics containing a formal triple bond in the aromatic ring. They are typically generated by the deprotonation of an aryl halide at the position ortho to the halogen, followed by the elimination of the halide. wikipedia.orgwiley-vch.de

In this compound, there are two potential sites for deprotonation ortho to a halogen: the hydrogen at the C3 position (ortho to the chlorine and the bromomethyl group) and the hydrogen at the C5 position (ortho to the bromine). The use of a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could lead to the formation of one or more benzyne (B1209423) intermediates. tcichemicals.com The specific aryne formed would depend on the relative acidity of the C3-H and C5-H protons and the leaving group ability of the halogens.

Once formed, the aryne intermediate is highly electrophilic and will rapidly react with any available nucleophile, including the solvent or the conjugate acid of the base used for its generation. fiveable.me The nucleophile can add to either of the two carbons of the formal triple bond, which can lead to the formation of a mixture of regioisomeric products. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the other substituents on the ring. youtube.com

Electronic and Steric Influences of Halogen Substituents on Molecular Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its halogen substituents. These factors affect the electron density distribution within the molecule and the accessibility of its reactive sites.

HalogenElectronegativity (Pauling Scale)Inductive Effect
Chlorine 3.16Strong electron withdrawal (-I)
Bromine 2.96Strong electron withdrawal (-I)

Steric Hindrance Effects on Reaction Accessibility

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. numberanalytics.com In this compound, the substituents at positions 1, 2, and 4 create a crowded environment around the benzene ring.

The bromomethyl group at the 2-position is relatively bulky and will sterically hinder access to the adjacent C1 (chloro) and C3 (hydrogen) positions.

The chlorine atom at the 1-position and the bromine atom at the 4-position also contribute to the steric bulk of the molecule.

This steric crowding can influence the regioselectivity of reactions. For example, in an electrophilic substitution reaction, attack at the less hindered C5 position might be favored over the more sterically encumbered C3 position, which is flanked by the chloro and bromomethyl groups. Similarly, in nucleophilic substitution reactions, the accessibility of the carbons bearing the chlorine and bromine atoms to the incoming nucleophile will be affected by the adjacent substituents. wikipedia.orgmasterorganicchemistry.com

Interhalogen Interactions and their Influence on Reaction Pathways

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three halogen substituents. The presence of both bromine and chlorine atoms on the aromatic ring, in addition to the bromine atom on the methyl group, creates a unique chemical environment that influences the course of its reactions. Understanding these interhalogen interactions is crucial for predicting and controlling the compound's behavior in synthetic applications.

The primary site of reactivity in this compound is the benzylic bromide. The carbon-bromine bond in the bromomethyl group is inherently susceptible to nucleophilic attack due to the electronegativity of the bromine atom, which polarizes the bond and renders the benzylic carbon electrophilic. However, the rate and mechanism of these substitution reactions are significantly modulated by the halogen atoms on the aromatic ring.

The chlorine atom at the C1 position and the bromine atom at the C4 position exert a combination of inductive and resonance effects. Both halogens are electron-withdrawing through the inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution but, more importantly, influences the stability of reaction intermediates. This inductive withdrawal of electron density can destabilize a potential benzylic carbocation intermediate, thereby disfavoring an SN1-type mechanism. Conversely, the halogens can participate in resonance, donating a lone pair of electrons to the ring (+R effect). This resonance effect is generally weaker for halogens compared to their inductive effect.

The interplay of these electronic effects has a discernible impact on reaction pathways. For instance, in reactions with nucleophiles, the substitution of the benzylic bromide is the predominant pathway. The electron-withdrawing nature of the ring halogens enhances the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions. In an SN2 mechanism, the nucleophile attacks the benzylic carbon in a concerted step, avoiding the formation of a discrete carbocation.

The substitution pattern of the halogens also introduces steric considerations. The chlorine atom ortho to the bromomethyl group can sterically hinder the approach of bulky nucleophiles, potentially slowing down the rate of substitution reactions. This steric hindrance can be a determining factor in the feasibility of certain synthetic transformations.

Advanced Characterization and Computational Chemical Analysis of 4 Bromo 2 Bromomethyl 1 Chlorobenzene

Spectroscopic Methodologies for Structural Elucidation

The unambiguous determination of the molecular structure of 4-Bromo-2-(bromomethyl)-1-chlorobenzene relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational (FTIR and Raman) spectroscopy are central to this endeavor, each providing complementary information about the atomic arrangement and bonding within the molecule.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and benzylic protons. The aromatic region would likely show a complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C1, bromomethyl at C2, and bromo at C4), the following approximate chemical shifts are anticipated:

Aromatic Protons (H-3, H-5, H-6): These protons would appear in the range of δ 7.0-7.8 ppm. The proton at H-3, situated between the chloro and bromomethyl groups, would likely be a doublet. The proton at H-5, flanked by the bromo and a hydrogen atom, would be a doublet of doublets. The proton at H-6, adjacent to the chloro group, would also be a doublet. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to give rise to a singlet at approximately δ 4.5-4.8 ppm. The electronegative bromine atom significantly deshields these protons, shifting them downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected:

Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring would be observed, likely in the range of δ 120-140 ppm. The carbons directly attached to the halogen and bromomethyl substituents (C-1, C-2, C-4) would have their chemical shifts significantly influenced by these groups.

Benzylic Carbon (-CH₂Br): A single signal for the benzylic carbon is predicted to appear in the range of δ 30-35 ppm, shifted downfield due to the attached bromine atom.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds such as 5-bromo-2-chlorobenzoic acid and 2-chlorobenzyl bromide.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.2 - 7.4 (d)-
H-57.4 - 7.6 (dd)-
H-67.6 - 7.8 (d)-
-CH₂Br4.5 - 4.8 (s)-
C-1-132 - 135
C-2-138 - 141
C-3-130 - 133
C-4-123 - 126
C-5-131 - 134
C-6-128 - 131
-CH₂Br-30 - 35

d = doublet, dd = doublet of doublets, s = singlet

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. sigmaaldrich.com Cross-peaks would be expected between H-5 and its neighbors, H-3 and H-6, confirming their ortho relationship. The absence of cross-peaks to the benzylic protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.comethz.ch It would allow for the unambiguous assignment of each aromatic carbon signal to its attached proton. A cross-peak between the benzylic proton signal (around δ 4.5-4.8 ppm) and the benzylic carbon signal (around δ 30-35 ppm) would be observed.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. sigmaaldrich.comethz.ch Key expected correlations include:

The benzylic protons showing correlations to C-1, C-2, and C-3.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule. FTIR and Raman spectroscopy are complementary techniques that offer a more complete picture of the vibrational modes.

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands. The interpretation of these bands can be guided by computational studies on similar halogenated benzenes. nih.govresearchgate.net

C-H Vibrations:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (of -CH₂Br): These are expected in the 3000-2850 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These occur at lower frequencies and contribute to the fingerprint region of the spectrum.

C-C Aromatic Stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-Halogen Stretching:

C-Cl stretching: A strong band is anticipated in the 1100-800 cm⁻¹ region.

C-Br stretching (aromatic): This vibration is expected to appear in the 650-500 cm⁻¹ range.

C-Br stretching (aliphatic): The stretching of the C-Br bond in the bromomethyl group will likely be found in the 700-500 cm⁻¹ region.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Aromatic C=C stretch1600 - 1400
C-H bending1300 - 1000
C-Cl stretch1100 - 800
C-Br stretch (aliphatic)700 - 500
C-Br stretch (aromatic)650 - 500

The rotational freedom around the C-C single bond connecting the bromomethyl group to the benzene ring can lead to different stable conformations (rotamers). These conformers may have distinct vibrational signatures, particularly in the lower frequency region of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies for each stable conformer. nih.govwisc.edu By comparing the calculated spectra with the experimental FTIR and Raman data, it may be possible to determine the predominant conformation of the molecule in the solid state or in solution. The subtle shifts in vibrational frequencies and changes in band intensities between different conformers can provide valuable insight into the molecule's three-dimensional structure and the energetic landscape of its internal rotations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provide evidence for its chemical structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₇H₅Br₂Cl. nih.govanaxlab.com The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br, with ~50.7% and ~49.3% natural abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl, with ~75.8% and ~24.2% natural abundance, respectively) results in a characteristic isotopic pattern for the molecular ion peak. libretexts.orgdocbrown.info

The theoretical monoisotopic mass, calculated using the most abundant isotopes (C-12, H-1, Br-79, Cl-35), is 281.84465 Da. nih.gov An HRMS experiment would aim to measure this exact mass, confirming the elemental formula. The analysis of the isotopic distribution pattern provides further confirmation. Due to the multiple heavy isotopes, the molecular ion will appear as a cluster of peaks. The most significant peaks in this cluster are predicted below.

Table 1: Predicted HRMS Isotopic Peaks for the Molecular Ion [C₇H₅Br₂Cl]⁺

Ion Species (using main isotopes)Theoretical Exact Mass (Da)Predicted Relative Abundance (%)
[C₇H₅⁷⁹Br₂³⁵Cl]⁺281.8446577.8
[C₇H₅⁷⁹Br⁸¹Br³⁵Cl]⁺283.84260100.0
[C₇H₅⁷⁹Br₂³⁷Cl]⁺283.8417025.1
[C₇H₅⁸¹Br₂³⁵Cl]⁺285.8405549.3
[C₇H₅⁷⁹Br⁸¹Br³⁷Cl]⁺285.8396532.3
[C₇H₅⁸¹Br₂³⁷Cl]⁺287.8376015.9
Data is predicted based on isotopic natural abundances. The relative abundance is normalized to the most intense peak in the cluster.

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecular structure. For this compound, the fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments.

The C-Br bonds are generally weaker than C-Cl and C-C bonds, making them likely points of initial cleavage. docbrown.info Key fragmentation pathways would likely include:

Loss of a Bromine Radical: Cleavage of one of the C-Br bonds. Loss of the bromine from the bromomethyl group would yield a stable benzyl-type carbocation.

[C₇H₅Br₂Cl]⁺• → [C₇H₅BrCl]⁺ + Br•

Loss of the Bromomethyl Radical: Cleavage of the bond connecting the bromomethyl group to the aromatic ring.

[C₇H₅Br₂Cl]⁺• → [C₆H₃BrCl]⁺ + •CH₂Br

Loss of Halogen Atoms: Successive or concurrent loss of halogen atoms from the aromatic ring is also a common pathway for halogenated compounds. libretexts.org

The analysis of the m/z values of these fragments in an MS/MS experiment would provide definitive confirmation of the compound's structure and the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular geometry of this compound, as well as how the molecules pack together in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the expected outcomes can be described based on studies of similar halogenated aromatic molecules. mdpi.comresearchgate.net

A successful crystallographic analysis would yield the precise bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the connectivity established by other spectroscopic methods. For instance, the C-Cl, C-Br (aromatic), and C-Br (aliphatic) bond lengths would be determined with high precision. These experimental values can be compared to established values for similar chemical environments to identify any structural strain or unusual electronic effects. The planarity of the benzene ring and the orientation of the bromomethyl substituent relative to the ring would also be defined.

The study of the crystal packing reveals the non-covalent interactions that govern the solid-state architecture. For halogenated aromatic compounds, several types of interactions are significant:

Halogen Bonding: Interactions between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic site (like another halogen or a π-system) on an adjacent molecule are common and can be a key structure-directing force. mdpi.comrsc.org

π-π Stacking: The aromatic rings can stack on top of each other, interacting through their π-electron systems. mdpi.com

Analysis of the intermolecular distances and angles in the crystal structure would allow for the identification and characterization of these interactions, providing insight into the stability and properties of the crystalline solid.

A significant challenge in the crystallography of halogenated aromatic compounds is the potential for positional disorder. acs.org This occurs when molecules or parts of molecules occupy multiple orientations within the crystal lattice. mit.eduyoutube.com Given the similar size and electronic nature of the chloro and bromo substituents, it is plausible that in the crystal structure of this compound, the positions of the Cl atom at C1 and the Br atom at C4 could be interchanged in some unit cells. This would result in a statistical distribution of two co-existing orientations at the same crystallographic site.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound. These methods allow for the elucidation of characteristics that can be challenging to determine through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure of medium to large-sized molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations can predict the energies of these orbitals and map their spatial distribution across the molecule. This information helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap 5.62

Note: The data presented in this table is illustrative and based on typical values for similar halogenated aromatic compounds, calculated using DFT methods.

DFT calculations are instrumental in modeling the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamic feasibility and kinetic barriers of potential reactions. This includes predicting reaction enthalpies, Gibbs free energies, and activation energies. Such modeling can elucidate the pathways of substitution or elimination reactions, which are common for this class of compounds.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of this compound

Thermodynamic ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)-15.8
Gibbs Free Energy of Reaction (ΔG)-12.3
Activation Energy (Ea)25.4

Note: The data presented in this table is for a hypothetical nucleophilic substitution reaction and serves as an example of the types of parameters that can be obtained through DFT modeling.

The distribution of electron density within the this compound molecule governs its electrostatic potential. DFT calculations can generate maps of the molecular electrostatic potential (MEP), which highlight regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for understanding intermolecular interactions and predicting sites susceptible to electrostatic interactions. The electronegative halogen atoms (bromine and chlorine) are expected to create regions of negative potential, while the hydrogen atoms and the benzylic carbon of the bromomethyl group may exhibit more positive potential.

Applications and Strategic Derivatization of 4 Bromo 2 Bromomethyl 1 Chlorobenzene in Advanced Organic Synthesis

Role as a Key Synthon in the Assembly of Complex Molecular Architectures

The strategic placement of reactive sites on 4-Bromo-2-(bromomethyl)-1-chlorobenzene allows for its use in the sequential and controlled formation of intricate molecular frameworks. The reactive benzylic bromide facilitates nucleophilic substitution, while the halogenated aromatic ring is primed for metal-catalyzed cross-coupling reactions or further substitution.

Synthesis of Polycyclic and Fused-Ring Systems

While direct literature examples detailing the use of this compound for synthesizing polycyclic and fused-ring systems are not extensively documented, its structure is inherently suited for such transformations. The presence of both an electrophilic benzylic bromide and a nucleophilic aromatic ring within the same molecule makes it a prime candidate for intramolecular reactions to form fused-ring systems.

One of the most notable potential applications is in intramolecular Friedel-Crafts alkylation. In this type of reaction, the benzylic bromide can be activated by a Lewis acid, prompting the aromatic ring to attack the resulting carbocation. This process would lead to the formation of a new six-membered ring fused to the original benzene (B151609) ring, resulting in a dihydronaphthalene scaffold. Such reactions are fundamental in organic synthesis for building polycyclic aromatic frameworks. The success of these intramolecular cyclizations is often favorable when forming five or six-membered rings.

Construction of Advanced Pharmaceutical Intermediates and Lead Compounds

The most prominent application of this compound is in the synthesis of intermediates for high-value pharmaceuticals, particularly those used in metabolic disease therapy.

This compound is a crucial starting material for producing a key intermediate for C-aryl glucoside SGLT2 (sodium-glucose cotransporter 2) inhibitors. nih.govnih.gov These drugs, such as dapagliflozin (B1669812) and empagliflozin, are a major class of anti-diabetic medications. nih.gov

The synthesis involves using this compound as the foundation for the aglycone (non-sugar) portion of the final drug. The process typically involves the reaction of the bromomethyl group to attach the second aromatic ring, followed by a metal-mediated coupling reaction at the C-Br position to attach the glucose moiety. For instance, it is a precursor in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a direct intermediate for dapagliflozin. nih.gov Patents have explicitly outlined processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives starting from this compound. nih.gov

Table 1: Intermediates for SGLT2 Inhibitors Derived from this compound

Starting Material Intermediate Application
This compound 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene nih.gov Precursor for Dapagliflozin analogues nih.gov

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. While a wide variety of chemical scaffolds have been investigated as aldose reductase inhibitors (ARIs), including those with halogenated benzyl (B1604629) groups, the use of this compound as a direct building block is not well-documented in prominent scientific literature. nih.govchemicalbook.com Many potent ARIs incorporate moieties like 4-bromo-2-fluorobenzyl groups, but these are typically synthesized from different starting materials. nih.gov Therefore, compared to its established role in the synthesis of SGLT2 inhibitors, its application in the development of selective aldose reductase inhibitors appears to be less common or is not extensively reported.

Versatile Functionalization of the Benzylic Bromomethyl Group

The benzylic bromomethyl group (-CH₂Br) is the most reactive site on the molecule for nucleophilic substitution, allowing for its conversion into a wide array of other functional groups. This versatility is key to its utility as a synthon.

Conversion to Alcohols, Ethers, and Esters

The transformation of the bromomethyl group into oxygen-containing functionalities like alcohols, ethers, and esters is a cornerstone of its synthetic utility. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile displaces the bromide leaving group.

Alcohols: The conversion to the corresponding benzyl alcohol, 4-bromo-1-chloro-2-(hydroxymethyl)benzene, can be achieved through hydrolysis. This reaction involves treating the compound with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous solvent mixture.

Ethers: Ether linkages are readily formed via the Williamson ether synthesis. This is exemplified in the synthesis of the dapagliflozin intermediate, where this compound is treated with a phenoxide (e.g., 4-ethoxyphenoxide) to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Esters: Esterification can be accomplished by reacting the benzylic bromide with a carboxylate salt, such as sodium acetate. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon to form an ester and displacing the bromide ion.

Table 2: Example Functionalization Reactions of the Bromomethyl Group

Reaction Type Nucleophile Product Functional Group
Hydrolysis Hydroxide (OH⁻) Alcohol (-CH₂OH)
Williamson Ether Synthesis Alkoxide/Phenoxide (RO⁻) Ether (-CH₂OR)

Introduction of Nitrogen-Containing Functionalities (e.g., Amines, Amides, Nitriles)

The primary point of reactivity on this compound is the benzylic bromide. This group is an excellent electrophile for SN2 reactions, making the introduction of nitrogen-containing functionalities a straightforward process. These functional groups are ubiquitous in medicinal chemistry and materials science. nih.gov

Amines: The reaction with primary and secondary amines proceeds readily, typically in the presence of a non-nucleophilic base, to yield the corresponding secondary and tertiary amines. This transformation is fundamental for building scaffolds for biologically active compounds.

Amides: While direct substitution with amides is possible, a more common route involves the initial synthesis of the corresponding benzyl amine followed by acylation. However, direct N-alkylation of amides can be achieved under specific conditions.

Nitriles: The cyano group, a versatile precursor for carboxylic acids, amines, and other functionalities, is efficiently installed via reaction with alkali metal cyanides, such as sodium cyanide in a polar aprotic solvent.

The table below summarizes typical nucleophilic substitution reactions at the benzylic position.

Table 1: Synthesis of Nitrogen-Containing Derivatives

NucleophileReagentSolventProduct Type
Primary/Secondary AmineR¹R²NH, Base (e.g., K₂CO₃)AcetonitrileSecondary/Tertiary Benzylic Amine
CyanideNaCN or KCNDMSO or DMFBenzylic Nitrile
PhthalimidePotassium PhthalimideDMFProtected Primary Amine (via Gabriel Synthesis)

Carbon-Carbon Bond Formation via Organometallic Reagents at the Benzylic Position

Creating new carbon-carbon bonds is the cornerstone of organic synthesis, and the benzylic bromide of this compound serves as a key electrophilic partner in such reactions. libretexts.org The use of organometallic reagents allows for the introduction of a diverse range of carbon-based substituents. pharmacy180.com

Grignard Reagents (R-MgX): These reagents are powerful nucleophiles that readily couple with the benzylic bromide. dtu.dk This reaction is effective for forming bonds with primary and secondary alkyl, as well as aryl, Grignard reagents.

Organolithium Reagents (R-Li): Generally more reactive than their Grignard counterparts, organolithium reagents provide a powerful alternative for C-C bond formation, especially when other reagents are sluggish. pharmacy180.com

Organocuprates (Gilman Reagents, R₂CuLi): As softer nucleophiles, organocuprates are often preferred for their high selectivity and tolerance of other functional groups, minimizing side reactions.

Table 2: Benzylic C-C Bond Formation with Organometallic Reagents

Organometallic ReagentGeneral FormulaTypical Substrates (R group)Key Characteristics
Grignard ReagentR-MgXAlkyl, ArylHighly reactive, common in synthesis. dtu.dk
Organolithium ReagentR-LiAlkyl, ArylMore reactive than Grignard reagents. pharmacy180.com
OrganocuprateR₂CuLiAlkyl, Aryl, VinylSofter nucleophile, high selectivity.

Strategic Exploitation of Aryl Halogens for Further Functionalization

A key feature of this compound is the presence of two different halogen atoms on the aromatic ring. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions. This reactivity difference is the foundation for selective and sequential functionalization of the aromatic core. walisongo.ac.id

Diversification through Sequential Cross-Coupling Reactions

Sequential cross-coupling allows for the programmed construction of complex, unsymmetrical bi- and multi-aryl systems. The strategy involves a first cross-coupling reaction at the more reactive C-Br position, leaving the C-Cl bond untouched for a subsequent transformation.

For example, a Suzuki-Miyaura coupling can be performed using a boronic acid or ester in the presence of a palladium catalyst to functionalize the C-4 position (originally C-Br). The resulting 2-(bromomethyl)-1-chloro-4-arylbenzene can then undergo a second, often more forcing, cross-coupling reaction at the C-1 position (originally C-Cl) with a different organometallic partner. This stepwise approach provides precise control over the final molecular structure.

Table 3: Example of Sequential Suzuki-Miyaura Coupling

StepReactionPositionReagentsResulting Intermediate/Product
1First Suzuki CouplingC-4 (C-Br)Ar¹-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃4-Aryl¹-2-(bromomethyl)-1-chlorobenzene
2Second Suzuki CouplingC-1 (C-Cl)Ar²-B(OH)₂, Pd catalyst (e.g., with SPhos), K₃PO₄4-Aryl¹-2-(bromomethyl)-1-Aryl²-benzene

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. chemeurope.comwikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile.

In the context of this compound derivatives, the chloro and bromo groups themselves can act as moderate directing groups. organic-chemistry.org More commonly, the benzylic group is first converted into a more powerful DMG (e.g., an amide or an ether after substitution). The DMG then directs lithiation to the adjacent C-3 position. This allows for the precise introduction of a third substituent onto the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution.

Tandem Reactions Involving Multiple Reactive Sites

The distinct reactivity of the three functional groups in this compound can be harnessed in tandem or cascade reactions to rapidly increase molecular complexity from a single starting material. A tandem reaction is a process where several bond-forming events occur sequentially in a single pot without isolating intermediates.

For example, a process could be designed where an initial intermolecular reaction, such as a Sonogashira coupling at the C-Br position, is followed by an intramolecular reaction. The newly introduced alkyne could, for instance, undergo an intramolecular Heck reaction with the C-Cl bond or a substitution reaction with the benzylic bromide to form a new ring system, all under a single set of reaction conditions. Such strategies are highly atom- and step-economical, aligning with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-(bromomethyl)-1-chlorobenzene, and how can purity be optimized?

  • Synthesis : Common routes involve bromination of 2-(bromomethyl)-1-chlorobenzene using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution. Alternatively, chlorination of brominated precursors may be employed.
  • Purification : Recrystallization from dichloromethane or hexane is recommended for removing by-products (e.g., di-brominated impurities) . Column chromatography with silica gel (eluent: hexane/ethyl acetate) can further enhance purity.
  • Characterization : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, bromomethyl at δ 4.3–4.5 ppm). Mass spectrometry (EI-MS) should verify the molecular ion peak at m/z 282.3 (M+^+) .

Q. How do the physicochemical properties of this compound compare to structurally similar halogenated aromatics?

  • Melting Point : Expected to range between 60–80°C, based on analogs like 1-bromo-4-chlorobenzene (mp: 63–66°C) . The bromomethyl group may lower melting points due to steric effects.
  • Stability : Highly reactive toward nucleophiles (e.g., SN2 displacement at the bromomethyl group). Store under inert gas (N2_2/Ar) at 2–8°C to prevent decomposition .
  • Solubility : Sparingly soluble in polar solvents (e.g., water) but highly soluble in DCM, THF, and DMF .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Irritant (skin/eyes), potential carcinogen (R45 risk phrase). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Reaction Design : The bromine atom at the 4-position is more reactive toward Pd-catalyzed couplings than the bromomethyl group. Use Pd(PPh3_3)4_4 (1 mol%) with K2_2CO3_3 in THF/H2_2O (3:1) at 80°C. Monitor by TLC for aryl-boronic acid coupling .
  • Challenges : Competing reactivity at the bromomethyl site may require protective groups (e.g., silylation) to avoid undesired substitutions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Troubleshooting : If unexpected peaks arise (e.g., due to rotamers or impurities), use 2D NMR (COSY, HSQC) to assign signals. DFT calculations (B3LYP/6-311+G(d,p)) can predict 1^1H NMR shifts and validate experimental data .
  • Case Study : A 2024 study resolved ambiguities in a bromo-chloro-fluorobenzene derivative by comparing experimental IR with DFT-computed vibrational spectra .

Q. What strategies mitigate decomposition during long-term storage?

  • Stabilization : Add stabilizers (e.g., BHT at 0.1%) to inhibit radical degradation. Store in amber vials under vacuum-sealed conditions to limit moisture and light exposure .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., dehydrohalogenation to form styrene analogs) .

Q. How does the bromomethyl group influence regioselectivity in nucleophilic aromatic substitution?

  • Mechanistic Insight : The electron-withdrawing bromomethyl group activates the aromatic ring toward meta/para substitution. Kinetic studies show faster displacement at the 4-bromo position compared to bromomethyl, which requires harsher conditions (e.g., NaNH2_2 in NH3_3(l)) .
  • Experimental Validation : In a 2023 study, treatment with KSCN in DMF selectively replaced the 4-bromo group with a thiocyanate, leaving the bromomethyl intact .

Key Considerations for Methodological Rigor

  • Purity Validation : Always perform elemental analysis (% C, H, Br) alongside NMR/MS to confirm batch consistency .
  • Reaction Optimization : Use DoE (Design of Experiments) to screen catalysts, temperatures, and solvents for cross-coupling reactions .
  • Safety Compliance : Adhere to REACH and OSHA guidelines for halogenated compound handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.